
4-Bromo-3,6-dihydro-2H-pyran
Overview
Description
4-Bromo-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C5H7BrO. It features a six-membered ring containing an oxygen atom and a bromine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,6-dihydro-2H-pyran can be synthesized through the bromination of 3,6-dihydro-2H-pyran. One common method involves the reaction of tetrahydro-4H-pyran-4-one with p-methyl toluene in ethanol, followed by the addition of DBU and NBS in dichloromethane. The reaction mixture is then treated with hydrochloric acid to adjust the pH, and the product is isolated through vacuum distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo elimination to form unsaturated derivatives.
Oxidation and Reduction: The pyran ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-azido-3,6-dihydro-2H-pyran or 4-thiocyanato-3,6-dihydro-2H-pyran.
Elimination: Formation of 3,6-dihydro-2H-pyran derivatives with unsaturation.
Oxidation: Formation of pyran-2-one or pyran-4-one derivatives.
Reduction: Formation of tetrahydropyran derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromo-3,6-dihydro-2H-pyran serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals .
Table 1: Common Reactions Involving this compound
Reaction Type | Example Reagents | Products |
---|---|---|
Nucleophilic Substitution | Sodium azide, thiols | Substituted pyrans |
Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |
Reduction | Lithium aluminum hydride | Methyl-substituted pyrans |
Medicinal Chemistry
This compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines.
Case Study: Antimicrobial Activity
A study demonstrated that specific derivatives showed significant antibacterial effects against various bacterial strains, indicating potential as lead compounds for new antimicrobial agents .
Case Study: Cytotoxicity
Preliminary investigations into the cytotoxic effects on cancer cell lines revealed that this compound may induce apoptosis in specific types of cancer cells. The mechanism appears to involve interference with cellular processes such as enzyme inhibition and DNA synthesis disruption .
Materials Science
In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its reactivity allows it to be incorporated into various polymerization processes, enhancing material properties .
Biological Activity
4-Bromo-3,6-dihydro-2H-pyran (C₅H₇BrO) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 4-position of the pyran ring, which enhances its electrophilicity compared to its analogs. This structural feature influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₅H₇BrO |
Molecular Weight | 173.01 g/mol |
Appearance | Pale yellow liquid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Antiviral Properties : Studies have shown that this compound can interfere with viral replication mechanisms, making it a candidate for antiviral drug development .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Antiviral Research
Research has also focused on the antiviral potential of this compound:
- Case Study 2 : A study assessing the efficacy of this compound against influenza virus showed a reduction in viral titers by over 70% at concentrations of 100 µg/mL. The mechanism was linked to the inhibition of viral RNA polymerase activity .
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug discovery:
- Lead Compound for Antimicrobials : Its derivatives are being explored as potential antibiotics due to their broad-spectrum activity.
- Antiviral Agents : Ongoing research aims to modify the structure to enhance efficacy against resistant viral strains.
- Synthetic Intermediates : It serves as a building block in organic synthesis for developing complex pharmaceuticals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-3,6-dihydro-2H-pyran, and how can reaction conditions be optimized?
- Methodological Answer : One-pot synthesis under mild conditions is a key approach. For example, palladium-catalyzed coupling or acid-mediated cyclization can yield the dihydropyran core. Critical parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective bromination .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Data Table :
Substrate | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Aryl aldehyde | Pd(OAc)₂ | DMF | 78 |
Acrylate derivative | H₂SO₄ | DMSO | 65 |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Focus on carbons C4 and C5, which exhibit distinct shifts (~δ 70–80 ppm for C4-Br; δ 100–110 ppm for C3/C6) due to axial shielding effects .
- HSQC/HMBC : Correlate protons on the dihydropyran ring with adjacent carbons to confirm substitution patterns .
- Mass spectrometry : Look for [M+H]⁺ peaks at m/z 294 (bromine isotope pattern confirms Br presence) .
Advanced Research Questions
Q. How can stereochemical ambiguities in 3,6-dihydro-2H-pyran derivatives be resolved when only one diastereomer is available?
- Methodological Answer :
- Computational corrections : Use DFT-based calculations (e.g., B3LYP/6-31G*) to predict ¹³C NMR chemical shifts. Apply correction constants (±0.5–1.0 ppm) for C4 and C5 to match experimental data .
- Axial shielding analysis : Compare predicted shifts for cis vs. trans diastereomers. For example, C4 in cis isomers is typically deshielded by 2–3 ppm due to ring puckering .
- Data Table :
Position | cis (calc., ppm) | trans (calc., ppm) | Experimental (ppm) |
---|---|---|---|
C4 | 72.3 | 75.1 | 73.8 |
C5 | 102.5 | 99.7 | 101.2 |
Q. What strategies enable the incorporation of this compound into natural product syntheses with regioselective control?
- Methodological Answer :
- Linchpin coupling : Use Pd-catalyzed allylic alkylation to attach the dihydropyran moiety to polyoxygenated scaffolds (e.g., in terpene or alkaloid synthesis) .
- Functional group compatibility : Protect the dihydropyran ring with TBS groups before bromine-lithium exchange to avoid ring-opening .
- Case study : In astechrome synthesis, this compound served as a key intermediate for [4+2] cycloaddition with dienes .
Q. How can researchers address contradictions between experimental and computational data in dihydropyran NMR analysis?
- Methodological Answer :
- Error-weighted statistical models : Use DP4 probability analysis (>95% confidence) to prioritize shifts with larger deviations (e.g., C4/C5), which are more sensitive to stereoelectronic effects .
- Validation via HSQC : Confirm proton-carbon correlations to rule out misassignments caused by overlapping signals .
Q. Synthetic Applications and Reactivity
Q. What functionalization strategies are effective for modifying the this compound scaffold?
- Methodological Answer :
- Nucleophilic substitution : Replace bromine at C4 with amines (e.g., using NaN₃/NaNHR) to generate azide or amino derivatives .
- Oxidation/Reduction : Convert the dihydropyran ring to tetrahydro- or fully aromatic pyran derivatives using KMnO₄ (oxidation) or NaBH₄ (reduction) .
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCDRYCXKRMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674480 | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24265-23-4 | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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